molecular formula C11H20O4 B14440088 Ethyl methyl (3-methylbutyl)propanedioate CAS No. 78644-63-0

Ethyl methyl (3-methylbutyl)propanedioate

Cat. No.: B14440088
CAS No.: 78644-63-0
M. Wt: 216.27 g/mol
InChI Key: GCEFUPXTMPGQOC-UHFFFAOYSA-N
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Description

Ethyl methyl (3-methylbutyl)propanedioate is an ester compound with the molecular formula C14H26O4 Esters are organic compounds derived from carboxylic acids and alcohols, and they typically have pleasant odors

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methyl (3-methylbutyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate (diethyl propanedioate) with an alkyl halide in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed reacts with the alkyl halide to produce the ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl (3-methylbutyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Ethyl methyl (3-methylbutyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl methyl (3-methylbutyl)propanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to produce carboxylic acids and alcohols, which can further participate in various biochemical processes. The exact pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl methyl (3-methylbutyl)propanedioate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.

Properties

CAS No.

78644-63-0

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 2-(3-methylbutyl)propanedioate

InChI

InChI=1S/C11H20O4/c1-5-15-11(13)9(10(12)14-4)7-6-8(2)3/h8-9H,5-7H2,1-4H3

InChI Key

GCEFUPXTMPGQOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C)C)C(=O)OC

Origin of Product

United States

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